(RS)-4C3HPG

Description

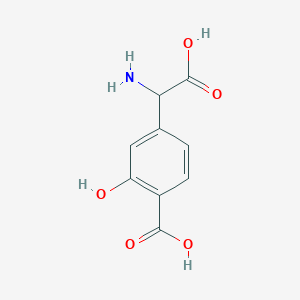

Structure

3D Structure

Properties

IUPAC Name |

4-[amino(carboxy)methyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c10-7(9(14)15)4-1-2-5(8(12)13)6(11)3-4/h1-3,7,11H,10H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZSAQLJWLCLOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60928397 | |

| Record name | 4-[Amino(carboxy)methyl]-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134052-66-7 | |

| Record name | 4-Carboxy-3-hydroxyphenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134052667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[Amino(carboxy)methyl]-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CARBOXY-3-HYDROXYPHENYLGLYCINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M725GQ103A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(RS)-4C3HPG: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action of (RS)-4-Carboxy-3-hydroxyphenylglycine ((RS)-4C3HPG), a key pharmacological tool in neuroscience research. This compound is a phenylglycine derivative that exhibits a dual activity profile, acting as a competitive antagonist at the metabotropic glutamate receptor 1 (mGluR1) and an agonist at the metabotropic glutamate receptor 2 (mGluR2). This unique pharmacology underlies its neuroprotective and anticonvulsant properties observed in preclinical studies.

Core Mechanism of Action

This compound, and more specifically its S-enantiomer, (S)-4C3HPG, exerts its effects by modulating two distinct subtypes of metabotropic glutamate receptors, which are G-protein coupled receptors (GPCRs) that play crucial roles in regulating synaptic transmission and neuronal excitability throughout the central nervous system.

-

Antagonism at mGluR1: As a competitive antagonist, this compound binds to the mGluR1 receptor, preventing the binding of the endogenous agonist, glutamate. The mGluR1 receptor is coupled to the Gq/11 family of G-proteins. Its activation typically leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking this cascade, this compound can dampen excessive neuronal excitation mediated by mGluR1.

-

Agonism at mGluR2: Conversely, this compound acts as an agonist at the mGluR2 receptor. mGluR2 is a member of the Group II mGluRs and is coupled to the Gi/o family of G-proteins. Activation of this receptor leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP). This signaling pathway is generally associated with a reduction in neuronal excitability and neurotransmitter release.

The combined effect of mGluR1 antagonism and mGluR2 agonism positions this compound as a compound that can effectively reduce glutamatergic hyperexcitability, a hallmark of various neurological disorders.

Quantitative Data

The following table summarizes the in vitro potency of this compound and its S-enantiomer at mGluR1 and mGluR2.

| Compound | Receptor Target | Activity | Potency (IC50/EC50) | Assay | Cell System | Reference |

| (S)-4C3HPG | mGluR1a | Antagonist | IC50: 15 ± 3 µM | Inhibition of Glutamate-Stimulated Phosphoinositide Hydrolysis | Baby Hamster Kidney (BHK) cells | [1] |

| (S)-4C3HPG | mGluR2 | Agonist | EC50: 21 ± 4 µM | Inhibition of Forskolin-Stimulated cAMP Formation | Baby Hamster Kidney (BHK) cells | [1] |

| This compound | mGluR2 | Agonist | EC50: 48 ± 5 µM | Inhibition of Forskolin-Stimulated cAMP Formation | Baby Hamster Kidney (BHK) cells | [2] |

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways modulated by this compound.

Experimental Protocols

The following sections outline the general methodologies used to characterize the mechanism of action of this compound.

Phosphoinositide (PI) Hydrolysis Assay (for mGluR1 Antagonism)

This assay measures the accumulation of inositol phosphates (IPs), the downstream products of PLC activation, to determine the antagonist activity of a compound at Gq-coupled receptors like mGluR1.

1. Cell Culture and Labeling:

-

Baby Hamster Kidney (BHK) cells stably expressing the mGluR1a receptor are cultured in appropriate media.

-

Cells are seeded into multi-well plates and grown to near confluency.

-

The cells are then incubated with [³H]-myo-inositol in inositol-free medium for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

2. Antagonist Pre-incubation:

-

After the labeling period, the cells are washed to remove unincorporated [³H]-myo-inositol.

-

A buffer containing LiCl is added. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

Varying concentrations of the antagonist, (S)-4C3HPG, are added to the wells, and the plates are incubated for a defined period (e.g., 20-30 minutes) to allow for receptor binding.

3. Agonist Stimulation:

-

A fixed concentration of glutamate (the agonist) is added to the wells (except for basal control wells) to stimulate the mGluR1a receptors.

-

The plates are incubated for a further period (e.g., 45-60 minutes) to allow for the generation of [³H]-inositol phosphates.

4. Extraction and Quantification of Inositol Phosphates:

-

The incubation is terminated by the addition of a cold acid solution (e.g., perchloric acid or trichloroacetic acid).

-

The cell lysates are neutralized, and the total [³H]-inositol phosphates are separated from free [³H]-myo-inositol using anion-exchange chromatography (e.g., Dowex columns).

-

The radioactivity of the eluted IP fraction is measured using liquid scintillation counting.

5. Data Analysis:

-

The amount of [³H]-IP accumulation is plotted against the concentration of the antagonist.

-

The IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal agonist response, is calculated using non-linear regression analysis.

Forskolin-Stimulated cAMP Formation Assay (for mGluR2 Agonism)

This assay is used to determine the agonist activity of a compound at Gi/o-coupled receptors like mGluR2 by measuring the inhibition of adenylyl cyclase activity.

1. Cell Culture:

-

BHK cells stably expressing the mGluR2 receptor are cultured in standard growth medium and seeded into multi-well plates.

2. Agonist Incubation:

-

The cell culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Varying concentrations of the agonist, (S)-4C3HPG or this compound, are added to the wells.

-

The plates are incubated for a short period (e.g., 10-15 minutes).

3. Adenylyl Cyclase Stimulation:

-

Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except for basal control wells) at a concentration that elicits a submaximal stimulation of cAMP production.

-

The plates are incubated for a further defined period (e.g., 15-20 minutes).

4. Cell Lysis and cAMP Quantification:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is determined using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA), or by using commercially available kits based on fluorescence resonance energy transfer (FRET) or bioluminescence.

5. Data Analysis:

-

The level of cAMP is plotted against the concentration of the agonist.

-

The EC50 value, which is the concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation, is determined using non-linear regression.

References

- 1. (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]

(RS)-4-Carboxy-3-hydroxyphenylglycine ((RS)-4C3HPG): A Technical Guide

(RS)-4-Carboxy-3-hydroxyphenylglycine , commonly abbreviated as (RS)-4C3HPG, is a phenylglycine derivative that has garnered significant interest within the neuroscience and pharmacology communities. This compound and its enantiomers are recognized for their activity as ligands for metabotropic glutamate receptors (mGluRs), a class of G protein-coupled receptors that modulate synaptic transmission and neuronal excitability throughout the central nervous system. This technical guide provides a comprehensive overview of this compound, with a focus on its pharmacological properties, mechanism of action, and the experimental methodologies used to characterize it.

Core Compound Profile

This compound is a racemic mixture containing equal amounts of the (S) and (R) enantiomers. Much of the available research has focused on the pharmacologically active (S)-enantiomer, (S)-4C3HPG. This compound exhibits a dual activity profile, acting as a competitive antagonist at the metabotropic glutamate receptor 1 (mGluR1) and as an agonist at group II mGluRs (mGluR2 and mGluR3)[1]. This mixed pharmacology makes it a valuable tool for dissecting the complex roles of these receptor subtypes in various physiological and pathological processes.

Pharmacological Data

The pharmacological activity of 4C3HPG has been quantified in various in vitro assays. The majority of the available quantitative data pertains to the (S)-enantiomer.

| Parameter | Receptor Subtype | Cell Line/Preparation | Value (µM) | Assay Type | Reference |

| IC50 | mGluR1a | Baby Hamster Kidney (BHK) cells | 15 ± 3 | Glutamate-stimulated phosphoinositide hydrolysis | [1] |

| IC50 | mGluR1 | Rat LLC-PK1/HEK 293 cells | 40 | Not specified | [2] |

| IC50 | mGluR1 | Rat cerebellar granule cells | 41 | Quisqualate-stimulated phosphoinositide hydrolysis | |

| EC50 | mGluR2 | Baby Hamster Kidney (BHK) cells | 21 ± 4 | Forskolin-stimulated cAMP formation inhibition | [1] |

| EC50 | mGluR1a | Baby Hamster Kidney (BHK) cells | 5 ± 1 | [3H]glutamate binding displacement | [1] |

Mechanism of Action & Signaling Pathways

This compound exerts its effects by modulating distinct intracellular signaling cascades through its interaction with group I and group II metabotropic glutamate receptors.

Antagonism at mGluR1 (Group I)

As an antagonist at mGluR1, (S)-4C3HPG blocks the canonical Gq/G11 signaling pathway. Typically, activation of mGluR1 by glutamate leads to the activation of phospholipase Cβ (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking this pathway, (S)-4C3HPG can inhibit these downstream signaling events.

Agonism at mGluR2/3 (Group II)

Conversely, as an agonist at mGluR2 and mGluR3, (S)-4C3HPG activates the Gi/Go signaling pathway. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). This pathway is a key mechanism for presynaptic inhibition, reducing neurotransmitter release.

Key Experimental Protocols

The characterization of this compound and its enantiomers relies on a variety of established experimental procedures. Below are detailed methodologies for key experiments.

In Vitro Functional Assays

This assay measures the accumulation of inositol phosphates, a downstream product of mGluR1 activation, to quantify antagonist activity.

-

Cell Culture and Transfection: Baby Hamster Kidney (BHK) cells are cultured and transiently transfected with the cDNA for human mGluR1a.

-

Radiolabeling: Transfected cells are incubated overnight with [3H]myo-inositol (20 µCi/ml) in inositol-free Dulbecco's modified Eagle's medium to label the phosphoinositide pools.

-

Compound Incubation: Cells are pre-incubated with various concentrations of (S)-4C3HPG for 15 minutes in a buffer containing LiCl (which inhibits inositol monophosphatase).

-

Stimulation: Glutamate (e.g., 10 µM) is added to stimulate the mGluR1a receptors, and the incubation continues for a defined period (e.g., 30 minutes).

-

Extraction and Quantification: The reaction is terminated, and the inositol phosphates are extracted. The amount of [3H]inositol phosphates is quantified using scintillation counting.

-

Data Analysis: The concentration of (S)-4C3HPG that inhibits 50% of the glutamate-stimulated PI hydrolysis (IC50) is calculated.

This assay measures the inhibition of adenylyl cyclase activity, a hallmark of mGluR2/3 activation, to determine agonist potency.

-

Cell Culture and Transfection: BHK cells are stably transfected with the cDNA for human mGluR2.

-

Compound Incubation: Cells are incubated with various concentrations of (S)-4C3HPG.

-

Stimulation of Adenylyl Cyclase: Forskolin (an adenylyl cyclase activator) is added to the cells to stimulate cAMP production.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive binding assay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay.

-

Data Analysis: The concentration of (S)-4C3HPG that produces 50% of the maximal inhibition of forskolin-stimulated cAMP formation (EC50) is determined.

Ex Vivo Electrophysiology in Brain Slices

Electrophysiological recordings from brain slices are used to assess the effects of this compound on neuronal activity and synaptic transmission.

-

Animal Anesthesia and Brain Extraction: A rodent (e.g., rat or mouse) is deeply anesthetized, and the brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Brain Slice Preparation: The brain is sectioned into thin slices (e.g., 300-400 µm) using a vibratome. The slices are then transferred to a holding chamber with oxygenated aCSF to recover.

-

Electrophysiological Recording: A single brain slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp or field potential recordings are obtained from neurons in the region of interest (e.g., hippocampus or striatum).

-

Drug Application: this compound is bath-applied to the slice to assess its effects on baseline synaptic activity or on responses evoked by other pharmacological agents.

In Vivo Neuroprotection Studies

In vivo models are employed to evaluate the neuroprotective potential of this compound.

-

Animal Surgery: A rat is anesthetized and placed in a stereotaxic frame. A small burr hole is drilled in the skull over the target brain region (e.g., the striatum).

-

Microinjection: A microinjection cannula is lowered into the striatum. A solution containing an excitotoxin, such as quinolinic acid, is co-injected with either vehicle or (S)-4C3HPG.

-

Post-operative Care and Recovery: The animal is allowed to recover from surgery.

-

Histological Analysis: After a set period (e.g., 7 days), the animal is euthanized, and the brain is removed, sectioned, and stained (e.g., with Nissl stain) to assess the extent of the excitotoxic lesion.

-

Data Analysis: The volume of the lesion in the brains of animals treated with (S)-4C3HPG is compared to that of vehicle-treated animals to determine the degree of neuroprotection.

Applications in Research

The unique pharmacological profile of this compound and its enantiomers makes them valuable research tools for:

-

Investigating the roles of mGluR1 and mGluR2/3 in synaptic plasticity: By simultaneously antagonizing mGluR1 and activating mGluR2/3, these compounds can help elucidate the interplay between these receptor groups in processes like long-term potentiation (LTP) and long-term depression (LTD).

-

Exploring potential therapeutic strategies for neurological and psychiatric disorders: The neuroprotective effects observed with (S)-4C3HPG suggest its potential relevance for conditions involving excitotoxicity, such as stroke and Huntington's disease. Its anticonvulsant properties also point to a role in epilepsy research. Furthermore, its ability to modulate striatal function has been investigated in models of Parkinson's disease.

Conclusion

This compound is a versatile pharmacological tool with a complex mechanism of action. Its dual activity as an mGluR1 antagonist and a group II mGluR agonist provides a unique means to probe the functions of these important receptors. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and related compounds, which will undoubtedly contribute to a deeper understanding of metabotropic glutamate receptor pharmacology and its implications for central nervous system function and disease.

References

An In-depth Technical Guide to (RS)-4-Carboxy-3-hydroxyphenylglycine ((RS)-4C3HPG)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(RS)-4-Carboxy-3-hydroxyphenylglycine, commonly known as (RS)-4C3HPG, is a synthetic phenylglycine derivative that has garnered significant interest in the field of neuroscience. As a dual-action ligand for metabotropic glutamate receptors (mGluRs), it serves as a competitive antagonist at the mGluR1 subtype and an agonist at the mGluR2 and mGluR3 subtypes. This unique pharmacological profile makes this compound a valuable tool for dissecting the complex roles of these receptors in synaptic transmission, neuronal excitability, and pathophysiology. Furthermore, its demonstrated neuroprotective properties in preclinical models of ischemia and its potential to modulate motor dysfunction highlight its therapeutic promise. This technical guide provides a comprehensive overview of the structure, properties, and biological activities of this compound, with a focus on its pharmacology, relevant experimental protocols, and the signaling pathways it modulates.

Core Compound Information

Chemical Structure and Properties

This compound is a racemic mixture of the (R)- and (S)-enantiomers of 4-carboxy-3-hydroxyphenylglycine. The biological activity is primarily attributed to the (S)-enantiomer.

Chemical Name: 4-[amino(carboxy)methyl]-2-hydroxybenzoic acid

Molecular Formula: C₉H₉NO₅

Molecular Weight: 211.17 g/mol

CAS Number: 134052-66-7

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 211.17 g/mol | Computed |

| XLogP3-AA | -1.7 | Computed |

| Hydrogen Bond Donor Count | 4 | Computed |

| Hydrogen Bond Acceptor Count | 6 | Computed |

| Rotatable Bond Count | 3 | Computed |

| pKa (estimated) | ~2.0 (carboxylic acids), ~9.0 (amine) | Analog Data |

| Solubility (estimated) | Sparingly soluble in water and organic solvents | Analog Data |

Pharmacological Properties

This compound exhibits a distinct pharmacological profile, acting as a competitive antagonist at the group I mGluR, specifically mGluR1, and as an agonist at the group II mGluRs (mGluR2 and mGluR3). This dual activity allows it to modulate glutamatergic neurotransmission in a complex manner.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound and its active (S)-enantiomer at various mGluR subtypes. It is important to note that much of the detailed pharmacological characterization has been performed on the (S)-enantiomer.

| Compound | Receptor Subtype | Assay | Potency (µM) | Reference |

| (DL)-4C3HPG | mGluR1α | Inhibition of glutamate-stimulated PI hydrolysis (competitive antagonism) | K_B_ = 29 | [1] |

| (S)-4C3HPG | mGluR1α | Displacement of [³H]glutamate binding | EC₅₀ = 5 ± 1 | [2] |

| (S)-4C3HPG | mGluR1α | Antagonism of glutamate-stimulated phosphoinositide (PI) hydrolysis | IC₅₀ = 15 ± 3 | [2] |

| (S)-4C3HPG | mGluR1α | Antagonism of quisqualate-induced PI hydrolysis | IC₅₀ range: 19-50 | [3] |

| (S)-4C3HPG | mGluR5a | Antagonism of quisqualate-induced PI hydrolysis | IC₅₀ range: 53-280 | [3] |

| (S)-4C3HPG | mGluR2 | Inhibition of forskolin-stimulated cAMP formation (agonism) | EC₅₀ = 21 ± 4 | [2] |

Signaling Pathways

The dual activity of this compound results in the modulation of distinct intracellular signaling cascades. Its antagonism of mGluR1 blocks Gq-coupled signaling, while its agonism of mGluR2/3 activates Gi/o-coupled pathways.

mGluR1 Antagonism Signaling Pathway

As a competitive antagonist at mGluR1, this compound blocks the binding of glutamate, thereby inhibiting the Gq-protein-mediated activation of phospholipase C (PLC). This prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately blocking the downstream release of intracellular calcium and the activation of protein kinase C (PKC).

References

- 1. 4-Carboxy-3-hydroxyphenylglycine, an antagonist at type I metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

(RS)-4-Carboxy-3-hydroxyphenylglycine ((RS)-4C3HPG): An In-Depth Technical Guide to its mGluR1 Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antagonist activity of the racemic compound (RS)-4-Carboxy-3-hydroxyphenylglycine ((RS)-4C3HPG) at the metabotropic glutamate receptor 1 (mGluR1). This document details the quantitative pharmacological data, experimental methodologies for activity assessment, and the underlying signaling pathways.

Core Antagonist Activity of this compound at mGluR1

This compound is a phenylglycine derivative that acts as a competitive antagonist at the mGluR1 receptor. While its (S)-enantiomer also exhibits antagonist activity at mGluR1, this guide focuses on the racemic mixture. The compound's inhibitory effects have been primarily characterized through assays measuring the downstream consequences of mGluR1 activation, such as phosphoinositide hydrolysis.

Quantitative Data Summary

The antagonist potency of this compound at the mGluR1α subtype has been determined through functional assays. The following table summarizes the key quantitative data available.

| Compound | Receptor Subtype | Assay Type | Measured Parameter | Value (µM) | Reference |

| (DL)-4-Carboxy-3-hydroxyphenylglycine | mGluR1α | Phosphoinositide Hydrolysis | K_B | 29 | [1] |

| (S)-4-Carboxy-3-hydroxyphenylglycine | mGluR1a | Phosphoinositide Hydrolysis | IC_50 | 15 ± 3 | [2] |

Note: (DL)-4-Carboxy-3-hydroxyphenylglycine is the racemic form, equivalent to this compound.

mGluR1 Signaling and the Point of Antagonism

Metabotropic glutamate receptor 1 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a signaling cascade primarily through the Gqα subunit. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, as a competitive antagonist, is understood to bind to the same orthosteric site as glutamate on the mGluR1 receptor, thereby preventing this signaling cascade from being initiated.

Caption: mGluR1 signaling pathway and inhibition by this compound.

Experimental Protocols for Determining mGluR1 Antagonist Activity

The antagonist activity of compounds like this compound at mGluR1 is typically assessed using a variety of in vitro assays. Below are detailed methodologies for key experiments.

Phosphoinositide Hydrolysis Assay

This assay directly measures the functional consequence of Gq-coupled receptor activation.

Principle: Activation of mGluR1 leads to the hydrolysis of PIP2, generating IP3. The accumulation of inositol phosphates can be quantified, and the inhibitory effect of an antagonist can be measured by its ability to block agonist-induced inositol phosphate production.

Detailed Methodology:

-

Cell Culture and Labeling:

-

Baby hamster kidney (BHK) cells stably expressing the mGluR1α subtype are cultured in appropriate media.

-

Cells are incubated with [³H]myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

-

-

Assay Procedure:

-

The labeled cells are washed to remove excess [³H]myo-inositol.

-

A pre-incubation step is performed with a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate.

-

The antagonist, this compound, is added at various concentrations and incubated for a defined period.

-

The agonist, typically glutamate or quisqualate, is then added to stimulate the receptor.

-

The incubation is stopped by the addition of an acid (e.g., perchloric acid or trichloroacetic acid).

-

-

Quantification:

-

The cell lysates are neutralized, and the total inositol phosphates are separated from free inositol using anion-exchange chromatography.

-

The amount of [³H]-labeled inositol phosphates is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration-response curves for the antagonist in the presence of a fixed concentration of agonist are generated.

-

The IC_50 value, the concentration of antagonist that inhibits 50% of the agonist response, can be calculated.

-

For competitive antagonists, a Schild plot analysis can be performed to determine the K_B value.

-

Calcium Mobilization Assay

This is a high-throughput method to assess Gq-coupled receptor activity by measuring changes in intracellular calcium.

Principle: As IP3 generated from mGluR1 activation triggers the release of Ca²⁺ from intracellular stores, changes in intracellular Ca²⁺ concentration can be monitored using fluorescent calcium indicators.

Detailed Methodology:

-

Cell Preparation:

-

Cells expressing mGluR1 (e.g., CHO or HEK293 cells) are seeded into multi-well plates.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

-

Assay Procedure:

-

The plate is placed in a fluorescent plate reader capable of kinetic reads.

-

A baseline fluorescence reading is taken.

-

The antagonist, this compound, is added at various concentrations.

-

After a short incubation period, the agonist (e.g., glutamate) is added to stimulate the receptor.

-

-

Measurement:

-

The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time.

-

-

Data Analysis:

-

The peak fluorescence response is determined for each concentration of the antagonist.

-

Concentration-response curves are plotted to calculate the IC_50 of the antagonist.

-

Electrophysiology

Electrophysiological techniques can be used to measure changes in neuronal excitability or synaptic transmission mediated by mGluR1 activation and its blockade by antagonists.

Principle: Activation of mGluR1 can lead to various changes in neuronal membrane properties, such as depolarization or modulation of ion channel activity. Antagonists will prevent these changes.

Detailed Methodology:

-

Preparation:

-

Brain slices (e.g., from the hippocampus or cerebellum) or cultured neurons are prepared.

-

Whole-cell patch-clamp or sharp microelectrode recordings are established from individual neurons.

-

-

Recording:

-

A stable baseline recording of membrane potential or synaptic currents is obtained.

-

A specific mGluR1 agonist is applied to elicit a response (e.g., a slow inward current or a change in synaptic plasticity).

-

After washing out the agonist, the antagonist this compound is bath-applied for a period.

-

The agonist is then re-applied in the presence of the antagonist.

-

-

Analysis:

-

The magnitude of the agonist-induced response in the absence and presence of the antagonist is compared.

-

The percentage of inhibition is calculated to determine the efficacy of the antagonist.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing an mGluR1 antagonist.

Caption: Workflow for mGluR1 antagonist characterization.

References

- 1. 4-Carboxy-3-hydroxyphenylglycine, an antagonist at type I metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

(RS)-4C3HPG: A Technical Guide on its Function as a Metabotropic Glutamate Receptor 2/3 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(RS)-4-Carboxy-3-hydroxyphenylglycine, commonly known as (RS)-4C3HPG, is a phenylglycine derivative that functions as a selective ligand for metabotropic glutamate receptors (mGluRs). Primarily characterized as a weak agonist for the group II mGluRs, namely mGluR2 and mGluR3, it also exhibits antagonist activity at the group I receptor, mGluR1. This dual activity makes this compound a valuable pharmacological tool for dissecting the complex roles of these receptors in synaptic transmission, neuronal excitability, and pathophysiology. This guide provides a comprehensive overview of the effects of this compound, presenting available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows to support further research and development.

Introduction

Metabotropic glutamate receptors are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission throughout the central nervous system. They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling mechanisms. Group II mGluRs, comprising mGluR2 and mGluR3, are of significant interest as therapeutic targets for a range of neurological and psychiatric disorders, including anxiety, schizophrenia, and epilepsy. These receptors are typically located on presynaptic terminals, where their activation leads to an inhibition of neurotransmitter release.

This compound is a racemic mixture that has been utilized in numerous studies to probe the function of group II mGluRs. While its (S)-enantiomer has been more extensively characterized quantitatively, the racemic form is also used and is understood to act as a weak agonist at mGluR2/3.

Mechanism of Action and Signaling Pathways

As a group II mGluR agonist, this compound activates mGluR2 and mGluR3, which are coupled to the Gαi/o family of G-proteins. The canonical signaling pathway initiated by the activation of these receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).

Downstream of G-protein activation, the βγ subunits can directly modulate the activity of ion channels, leading to the inhibition of voltage-gated calcium channels (VGCCs) and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The inhibition of presynaptic VGCCs reduces neurotransmitter release, a key mechanism for the therapeutic potential of mGluR2/3 agonists.

Below is a diagram illustrating the primary signaling cascade initiated by this compound at mGluR2/3.

Quantitative Pharmacological Data

Quantitative data for the racemic this compound are not as extensively reported as for its (S)-enantiomer. The available data primarily characterizes the (S)-form, which is a potent agonist at mGluR2 and an antagonist at mGluR1a. This compound is generally described as a weak agonist at group II mGluRs.

| Compound | Receptor Target | Pharmacological Action | Potency (EC50 / IC50) | Reference Cell System |

| (S)-4C3HPG | mGluR2 | Agonist | EC50: 21 ± 4 μM | BHK cells expressing mGluR2 |

| (S)-4C3HPG | mGluR1a | Antagonist | IC50: 15 ± 3 μM | BHK cells expressing mGluR1a |

| (S)-4C3HPG | mGluR1a | Displacement of [3H]glutamate | EC50: 5 ± 1 μM | Membranes from BHK cells expressing mGluR1a |

| This compound | mGluR2/3 | Weak Agonist | Not specified | Hippocampal slice cultures |

Key Experimental Findings and Protocols

Neuroprotective Effects

(S)-4C3HPG has demonstrated significant neuroprotective effects in a model of excitotoxicity induced by quinolinic acid in the rat striatum.

Experimental Summary:

-

Model: Quinolinic acid-induced striatal lesions in rats.

-

Dosing: Co-injection of (S)-4C3HPG (500 and 1000 nmol) with quinolinic acid.

-

Outcome: Significant reduction in lesion volumes by 52% and 89% at 500 and 1000 nmol, respectively.

Generalized Experimental Protocol: Quinolinic Acid-Induced Striatal Lesion

-

Animal Preparation: Adult male rats are anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital). The animal is then placed in a stereotaxic frame.

-

Surgical Procedure: A midline incision is made on the scalp to expose the skull. A small burr hole is drilled over the target striatal coordinates.

-

Microinjection: A Hamilton syringe is lowered to the target coordinates in the striatum. A solution containing quinolinic acid, with or without (S)-4C3HPG, is infused at a slow, controlled rate.

-

Post-operative Care: The syringe is left in place for a few minutes post-injection to minimize backflow. The incision is sutured, and the animal is allowed to recover.

-

Lesion Analysis: After a set period (e.g., 7 days), the animal is euthanized, and the brain is processed for histological analysis (e.g., Nissl staining) to quantify the lesion volume.

The workflow for this type of neuroprotection study is outlined below.

Electrophysiological Effects in Hippocampal Slices

This compound has been characterized as a weak agonist in hippocampal slice preparations, where it can modulate synaptic transmission.

Generalized Experimental Protocol: Hippocampal Slice Electrophysiology

-

Slice Preparation: An animal (e.g., rat or mouse) is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The hippocampus is dissected out and sliced into thin sections (e.g., 300-400 µm) using a vibratome.

-

Slice Recovery: Slices are transferred to a holding chamber containing oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for a recovery period (e.g., 1 hour).

-

Recording: A single slice is transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF. A recording electrode (for field or patch-clamp recordings) is placed in the desired hippocampal subfield (e.g., CA1).

-

Drug Application: A stable baseline of synaptic activity is recorded. This compound is then bath-applied to the slice, and changes in synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs) are recorded.

-

Data Analysis: The effects of this compound on synaptic transmission are quantified by comparing the responses before and after drug application.

Conclusion

This compound serves as a useful, albeit relatively weak, agonist for mGluR2 and mGluR3. Its additional antagonist activity at mGluR1 provides a complex pharmacological profile that can be exploited to investigate the integrated roles of group I and group II mGluRs. The neuroprotective effects of its (S)-enantiomer highlight the therapeutic potential of targeting mGluR2. Further research to fully quantify the agonist and antagonist properties of the racemic mixture at all relevant mGluR subtypes is warranted to refine its use as a pharmacological tool. The protocols and data presented in this guide offer a foundation for researchers and drug developers to design and interpret experiments aimed at understanding and leveraging the multifaceted effects of this compound.

neuroprotective effects of (RS)-4C3HPG

An In-depth Technical Guide to the Neuroprotective Effects of (RS)-4-Carboxy-3-hydroxyphenylglycine ((RS)-4C3HPG)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(RS)-4-Carboxy-3-hydroxyphenylglycine (this compound) is a phenylglycine derivative with significant potential as a neuroprotective agent. While much of the detailed research has been conducted on its S-enantiomer, (S)-4C3HPG, the compound's mechanism of action is understood to be dual-faceted: it functions as a competitive antagonist of Group I metabotropic glutamate receptors (mGluR1) and as an agonist of Group II mGluRs (mGluR2).[1][2][3] This unique pharmacological profile allows it to modulate excitotoxic and inflammatory pathways implicated in various forms of neuronal injury, including traumatic brain injury (TBI) and ischemia.[1][4] This guide synthesizes the available data on its mechanism, quantitative effects, and the experimental protocols used to evaluate its efficacy.

Mechanism of Action

The neuroprotective properties of (S)-4C3HPG are attributed to its combined effects on two distinct classes of metabotropic glutamate receptors.[2]

Group I mGluR Antagonism (mGluR1)

Group I mGluRs, which include mGluR1 and mGluR5, are coupled to Gq proteins.[5] Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] This cascade results in the release of intracellular calcium (Ca²⁺) stores and the activation of protein kinase C (PKC).[6] In pathological conditions like ischemia or TBI, excessive glutamate release leads to over-activation of this pathway, contributing to excitotoxic cell death.[7]

(S)-4C3HPG acts as an antagonist at mGluR1a, blocking this signaling cascade and thereby preventing downstream excitotoxic events.[2] Evidence also suggests that mGluR1 antagonists may confer neuroprotection by enhancing inhibitory GABAergic neurotransmission.[5][8]

References

- 1. The inhibitory mGluR agonist, S-4-carboxy-3-hydroxy-phenylglycine selectively attenuates NMDA neurotoxicity and oxygen-glucose deprivation-induced neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Carboxy-3-hydroxyphenylglycine, an antagonist at type I metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Effect of (S)-4C3HPG on brain damage in the acute stage of moderate traumatic brain injury model of mice and underlying mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Group 1 Metabotropic Glutamate Receptors in Neurological and Psychiatric Diseases: Mechanisms and Prospective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective activity of metabotropic glutamate receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Neuroprotective Effects of mGlu1 Receptor Antagonists Are Mediated by an Enhancement of GABAergic Synaptic Transmission via a Presynaptic CB1 Receptor Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoselective Pharmacology of 4-Carboxy-3-hydroxyphenylglycine (4C3HPG): (RS)-4C3HPG vs. (S)-4C3HPG

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacological distinctions between the racemic mixture, (RS)-4C3HPG, and its stereoisomer, (S)-4C3HPG. The focus of modern research has predominantly been on the (S)-enantiomer due to its specific and potent activity at metabotropic glutamate receptors (mGluRs), revealing it as the primary pharmacologically active component. This document summarizes the available quantitative data, provides detailed experimental methodologies for key assays, and visualizes the relevant biological pathways.

Core Concepts: Chirality and Pharmacological Activity

In pharmacology, the three-dimensional structure of a molecule is critical to its interaction with biological targets. Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different pharmacological properties. The case of this compound and (S)-4C3HPG is a classic example of such stereoselectivity, where the biological activity is predominantly associated with one enantiomer.

This compound is a racemic mixture, meaning it contains equal amounts of the (S)- and (R)-enantiomers. In contrast, (S)-4C3HPG is the purified S-enantiomer. Research has demonstrated that the (S)-enantiomer is a potent and selective ligand for specific metabotropic glutamate receptors, exhibiting a dual activity profile as both an antagonist and an agonist at different receptor subtypes.[1] The racemic mixture, this compound, has been described as a weak agonist at mGluRs, which is likely a reflection of the combined, and potentially opposing, actions of the (S)- and (R)-enantiomers.[2]

Data Presentation: A Comparative Analysis

Table 1: Receptor Activity Profile

| Compound | Target Receptor | Activity | Reference |

| (S)-4C3HPG | mGluR1a | Antagonist | [1] |

| mGluR2 | Agonist | [1] | |

| This compound | mGluRs | Weak Agonist | [2] |

Table 2: Quantitative Potency of (S)-4C3HPG

| Receptor | Assay Type | Measured Value | Species | Reference |

| mGluR1a | Antagonism of Quisqualate-stimulated Phosphoinositide Hydrolysis | IC50: 100 µM | Rat Cortical Slices | Thomsen et al., 1994 |

| mGluR2 | Inhibition of Forskolin-stimulated cAMP formation | EC50: 3 µM | Cultured Cerebellar Granule Cells | Thomsen et al., 1994 |

Note: The lack of extensive quantitative data for this compound in comparative assays highlights the rapid scientific focus on the more potent (S)-enantiomer for therapeutic development.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by (S)-4C3HPG and a typical experimental workflow for its characterization.

Caption: Signaling pathways of Group I and Group II metabotropic glutamate receptors and the dual action of (S)-4C3HPG.

Caption: A typical experimental workflow for characterizing the pharmacological properties of (S)-4C3HPG.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of (S)-4C3HPG.

Radioligand Binding Assay for mGluRs

Objective: To determine the binding affinity (Ki) of (S)-4C3HPG and this compound for specific mGluR subtypes.

Materials:

-

Membrane preparations from cells expressing the mGluR subtype of interest.

-

Radioligand specific for the target receptor (e.g., [³H]quisqualate for mGluR1).

-

Test compounds: (S)-4C3HPG and this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and counter.

Procedure:

-

Thaw the membrane preparations on ice.

-

In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value is determined by non-linear regression of the competition binding data, and the Ki value is calculated using the Cheng-Prusoff equation.

Phosphoinositide (PI) Hydrolysis Assay

Objective: To assess the antagonist activity of (S)-4C3HPG at Gq-coupled mGluRs (e.g., mGluR1a).

Materials:

-

Cell line expressing the mGluR of interest (e.g., CHO cells expressing mGluR1a) or primary neuronal cultures.

-

[³H]myo-inositol.

-

Agonist (e.g., quisqualate).

-

Test compound: (S)-4C3HPG.

-

Assay medium (e.g., Krebs-Ringer-HEPES buffer).

-

LiCl solution.

-

Dowex AG1-X8 resin.

-

Scintillation fluid and counter.

Procedure:

-

Label the cells with [³H]myo-inositol for 24-48 hours to allow for incorporation into membrane phosphoinositides.

-

Wash the cells to remove unincorporated [³H]myo-inositol.

-

Pre-incubate the cells with LiCl for a short period (e.g., 15 minutes). LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Add the test compound ((S)-4C3HPG) at various concentrations and incubate for a defined period.

-

Stimulate the cells with a submaximal concentration of the agonist (e.g., quisqualate).

-

Terminate the reaction by adding a stop solution (e.g., ice-cold perchloric acid).

-

Extract the inositol phosphates and separate them from other cellular components using Dowex anion-exchange chromatography.

-

Elute the [³H]inositol phosphates and quantify the radioactivity using a scintillation counter.

-

The antagonist activity is determined by the ability of (S)-4C3HPG to inhibit the agonist-stimulated accumulation of [³H]inositol phosphates.

Cyclic AMP (cAMP) Accumulation Assay

Objective: To assess the agonist activity of (S)-4C3HPG at Gi-coupled mGluRs (e.g., mGluR2).

Materials:

-

Cell line expressing the mGluR of interest (e.g., HEK293 cells expressing mGluR2).

-

Forskolin (an adenylyl cyclase activator).

-

Test compound: (S)-4C3HPG.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based).

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with a phosphodiesterase inhibitor.

-

Add the test compound ((S)-4C3HPG) at various concentrations.

-

Stimulate the cells with forskolin to increase basal cAMP levels. The agonist activity of (S)-4C3HPG will be observed as an inhibition of this forskolin-stimulated cAMP production.

-

Incubate for a specified time.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit according to the manufacturer's instructions.

-

The agonist activity is quantified by the concentration-dependent decrease in forskolin-stimulated cAMP levels.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the functional effects of (S)-4C3HPG on neuronal excitability and synaptic transmission.

Materials:

-

Brain slices or cultured neurons.

-

Artificial cerebrospinal fluid (aCSF).

-

Intracellular solution for the patch pipette.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulators and microscope.

-

Agonists and antagonists for various receptors to isolate specific currents.

-

Test compound: (S)-4C3HPG.

Procedure:

-

Prepare acute brain slices or cultured neurons for recording.

-

Place the preparation in a recording chamber continuously perfused with aCSF.

-

Using a micromanipulator, approach a neuron with a glass micropipette filled with intracellular solution.

-

Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

In voltage-clamp mode, hold the neuron at a specific membrane potential to record synaptic currents (e.g., -70 mV for excitatory postsynaptic currents, EPSCs).

-

In current-clamp mode, record the membrane potential and action potential firing.

-

Establish a baseline recording of neuronal activity.

-

Bath-apply (S)-4C3HPG at a known concentration.

-

To assess its antagonist effect at mGluR1, co-apply a mGluR1 agonist and observe the reduction in the agonist-induced inward current or depolarization.

-

To assess its agonist effect at mGluR2, which are often presynaptic, stimulate afferent fibers and measure the reduction in the amplitude of evoked EPSCs.

-

Wash out the drug to observe the reversal of the effects.

-

Analyze the changes in current amplitude, frequency, and membrane potential to determine the functional consequences of (S)-4C3HPG application.

Conclusion

The pharmacological investigation of 4-carboxy-3-hydroxyphenylglycine has revealed a clear stereoselective profile, with the (S)-enantiomer, (S)-4C3HPG, being the primary active compound. Its dual activity as an mGluR1 antagonist and an mGluR2 agonist makes it a valuable tool for dissecting the roles of these receptors in the central nervous system and a lead compound for the development of therapeutics for neurological and psychiatric disorders. The racemic mixture, this compound, exhibits a less defined and weaker pharmacological profile, underscoring the importance of stereochemistry in drug design and development. The experimental protocols provided herein offer a robust framework for the further characterization of this and other novel mGluR ligands.

References

(RS)-4-Carboxy-3-hydroxyphenylglycine: A Technical Guide to its Discovery and Pharmacological History

(RS)-4-Carboxy-3-hydroxyphenylglycine , commonly abbreviated as (RS)-4C3HPG , is a synthetic phenylglycine derivative that has played a significant role in the elucidation of metabotropic glutamate receptor (mGluR) pharmacology. This technical guide provides an in-depth overview of its discovery, history, and core pharmacological properties, tailored for researchers, scientists, and drug development professionals.

Discovery and Initial Synthesis

Pharmacological Profile: A Dual-Action Ligand

This compound is characterized by its dual activity at different subtypes of metabotropic glutamate receptors. It acts as a competitive antagonist at Group I mGluRs, specifically mGluR1, and as an agonist at Group II mGluRs (mGluR2 and mGluR3).

Antagonism at mGluR1

The first significant breakthrough in understanding the pharmacology of this compound came in 1993. A study by Thomsen and Suzdak demonstrated that the DL-racemate of 4-carboxy-3-hydroxyphenylglycine is a competitive antagonist of the mGluR1α subtype.[1] This was a pivotal finding, as it provided one of the earliest selective antagonists for this receptor, enabling researchers to begin dissecting its physiological roles.

A subsequent study in 1994, focusing on the (S)-enantiomer, further solidified its role as an mGluR1a antagonist. This research reported an IC50 of 15 ± 3 µM for the antagonism of glutamate-stimulated phosphoinoinositide hydrolysis in baby hamster kidney (BHK) cells expressing the mGluR1a receptor.[2]

Agonism at mGluR2

The same 1994 study that characterized the (S)-enantiomer's antagonist activity at mGluR1a also revealed its agonist activity at mGluR2.[2] (S)-4C3HPG was found to be an agonist at the mGluR2 subtype with an EC50 of 21 ± 4 µM for the inhibition of forskolin-stimulated cyclic AMP formation in BHK cells expressing the mGluR2 receptor.[2] This dual activity of antagonism at one mGluR group and agonism at another highlighted the compound's complex pharmacological profile.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data reported for this compound and its (S)-enantiomer.

| Compound | Receptor Subtype | Activity | Potency Metric | Value | Reference |

| (DL)-4C3HPG | mGluR1α | Competitive Antagonist | KB | 29 µM | [1] |

| (S)-4C3HPG | mGluR1a | Antagonist | IC50 | 15 ± 3 µM | [2] |

| (S)-4C3HPG | mGluR2 | Agonist | EC50 | 21 ± 4 µM | [2] |

Signaling Pathways

The dual pharmacology of this compound results in the modulation of distinct intracellular signaling cascades.

mGluR1 Antagonism Signaling Pathway

As a competitive antagonist at mGluR1, this compound blocks the canonical Gq/11-coupled signaling pathway. This prevents the activation of phospholipase C (PLC), which in turn inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The ultimate effect is a blockade of intracellular calcium mobilization and protein kinase C (PKC) activation that would normally result from mGluR1 agonism.

mGluR2/3 Agonism Signaling Pathway

As an agonist at mGluR2/3, this compound activates the Gi/o-coupled signaling pathway. This leads to the inhibition of adenylyl cyclase (AC), resulting in decreased production of cyclic AMP (cAMP) and subsequent reduction in the activity of protein kinase A (PKA). This pathway is primarily involved in the presynaptic inhibition of neurotransmitter release.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following outlines the general methodologies employed in the key studies that characterized this compound.

Phosphoinositide Hydrolysis Assay (for mGluR1 Antagonism)

This assay measures the accumulation of inositol phosphates, a downstream product of mGluR1 activation.

-

Cell Culture: Baby hamster kidney (BHK) cells stably expressing the mGluR1α subtype are cultured in a suitable medium.

-

Radiolabeling: Cells are incubated with [3H]myo-inositol for 24-48 hours to incorporate the radiolabel into cellular phosphoinositides.

-

Pre-incubation: The cells are washed and pre-incubated in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphates upon receptor stimulation.

-

Incubation with Compounds: Cells are incubated with a fixed concentration of a glutamate receptor agonist (e.g., glutamate or quisqualate) in the presence of varying concentrations of this compound.

-

Extraction: The reaction is terminated, and the cells are lysed. The aqueous phase containing the inositol phosphates is collected.

-

Chromatography: The extracts are applied to anion-exchange chromatography columns to separate the different inositol phosphates.

-

Quantification: The amount of [3H]inositol phosphates is determined by liquid scintillation counting.

-

Data Analysis: The inhibitory effect of this compound is quantified, and an IC50 or KB value is calculated.

Forskolin-Stimulated cAMP Formation Assay (for mGluR2 Agonism)

This assay is used to determine the agonist activity of compounds at Gi/o-coupled receptors like mGluR2.

-

Cell Culture: BHK cells stably expressing the mGluR2 subtype are cultured.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

-

Incubation with Compounds: Cells are incubated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.

-

Lysis and Quantification: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is determined using a suitable method, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is quantified, and an EC50 value is calculated.

Conclusion

This compound has been an invaluable pharmacological tool for differentiating the functions of Group I and Group II metabotropic glutamate receptors. Its discovery and characterization in the early 1990s provided researchers with a ligand that exhibited a unique and, at the time, rare dualistic activity. While more potent and selective ligands have since been developed, the foundational studies involving this compound were instrumental in shaping our understanding of mGluR signaling and its role in neuronal function and pathology. This guide serves as a comprehensive resource for professionals in the field, summarizing the key historical and technical aspects of this important research compound.

References

- 1. 4-Carboxy-3-hydroxyphenylglycine, an antagonist at type I metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

(RS)-4-Carboxy-3-hydroxyphenylglycine ((RS)-4C3HPG): A Technical Guide

CAS Number: 134052-66-7

Abstract

(RS)-4-Carboxy-3-hydroxyphenylglycine, commonly known as (RS)-4C3HPG, is a synthetic phenylglycine derivative that has been instrumental in the study of metabotropic glutamate receptors (mGluRs). It exhibits a dual pharmacological profile, acting as a competitive antagonist at the metabotropic glutamate receptor 1 (mGluR1) and as an agonist at group II mGluRs (mGluR2 and mGluR3)[1]. This unique activity profile makes this compound a valuable research tool for dissecting the physiological and pathological roles of these distinct mGluR subtypes. This technical guide provides a comprehensive overview of the chemical data, pharmacological properties, and relevant experimental protocols for this compound, aimed at researchers and professionals in the fields of neuroscience and drug development.

Chemical and Physical Data

This compound is a derivative of salicylic acid and belongs to the class of hydroxybenzoic acids. The following table summarizes its key chemical and physical properties.

| Property | Value | Reference |

| IUPAC Name | 4-[amino(carboxy)methyl]-2-hydroxybenzoic acid | [2] |

| Molecular Formula | C₉H₉NO₅ | [2][3] |

| Molecular Weight | 211.17 g/mol | [2][3] |

| CAS Number | 134052-66-7 | [2] |

| Monoisotopic Mass | 211.04807239 Da | [2][3] |

| Topological Polar Surface Area | 121 Ų | [2][3] |

| Hydrogen Bond Donor Count | 4 | [2][3] |

| Hydrogen Bond Acceptor Count | 6 | [2][3] |

| Rotatable Bond Count | 3 | [2][3] |

Pharmacological Data

This compound's pharmacological activity is centered on its interaction with group I and group II metabotropic glutamate receptors.

Receptor Activity Profile

| Receptor | Action | Species/Cell Line | Assay | Value | Reference |

| mGluR1α | Competitive Antagonist | Baby Hamster Kidney (BHK) cells | Phosphoinositide Hydrolysis | KB = 29 µM | [4] |

| mGluR1 | Antagonist | Rat Cultured Cerebellar Granule Cells | Quisqualate-stimulated Phosphoinositide Hydrolysis | IC₅₀ = 41 µM ((S)-enantiomer) | [5] |

| mGluR2/3 | Agonist | - | - | - | [1] |

Neuroprotective Effects

Studies have demonstrated that this compound exhibits neuroprotective properties. For instance, the (S)-enantiomer, (S)-4C3HPG, has been shown to protect against striatal quinolinic acid-induced excitotoxicity in rats[7]. This neuroprotective effect is likely mediated by its dual action of antagonizing the excitotoxicity-promoting mGluR1 and activating the neuroprotective mGluR2/3.

Experimental Protocols

Synthesis of (RS)-4-Carboxy-3-hydroxyphenylglycine

General Procedure (adapted from related syntheses)[8][9]:

-

Protection of Functional Groups: The hydroxyl and carboxyl groups of a starting salicylic acid derivative are protected to prevent unwanted side reactions.

-

Formylation: The protected aromatic ring is formylated to introduce the aldehyde group at the desired position.

-

Strecker Reaction: The resulting aldehyde is reacted with an ammonia source (e.g., ammonium chloride) and a cyanide source (e.g., sodium cyanide) to form an α-aminonitrile.

-

Hydrolysis: The α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield the racemic amino acid.

-

Deprotection: The protecting groups are removed to afford (RS)-4-Carboxy-3-hydroxyphenylglycine.

-

Purification: The final product is purified by recrystallization or chromatography.

Phosphoinositide Hydrolysis Assay (for mGluR1 Antagonism)

This assay measures the accumulation of inositol phosphates, a downstream product of mGluR1 activation, to determine the antagonistic activity of this compound.

Methodology (adapted from[5][10]):

-

Cell Culture and Labeling: Cells expressing mGluR1 (e.g., cultured cerebellar granule cells or recombinant cell lines) are incubated with [³H]-myo-inositol to label the cellular phosphoinositide pool.

-

Pre-incubation: The labeled cells are pre-incubated with this compound at various concentrations.

-

Stimulation: The cells are then stimulated with a known mGluR1 agonist (e.g., glutamate or quisqualic acid) in the presence of LiCl, which inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate.

-

Extraction: The reaction is terminated, and the accumulated [³H]-inositol phosphates are extracted.

-

Quantification: The amount of [³H]-inositol phosphates is quantified using ion-exchange chromatography followed by liquid scintillation counting.

-

Data Analysis: The inhibitory effect of this compound is determined by measuring the reduction in agonist-stimulated inositol phosphate accumulation, and an IC₅₀ or KB value can be calculated.

Adenylyl Cyclase Activity Assay (for mGluR2/3 Agonism)

This assay measures the inhibition of adenylyl cyclase activity, a hallmark of mGluR2/3 activation, to assess the agonist properties of this compound.

Methodology (adapted from[11][12]):

-

Membrane Preparation: Membranes from cells or tissues expressing mGluR2/3 are prepared.

-

Assay Reaction: The membranes are incubated in a reaction mixture containing ATP, Mg²⁺, a phosphodiesterase inhibitor (e.g., IBMX), and forskolin (to stimulate adenylyl cyclase).

-

Incubation with this compound: this compound is added to the reaction mixture at various concentrations.

-

cAMP Measurement: The reaction is terminated, and the amount of cyclic AMP (cAMP) produced is measured using a competitive binding assay (e.g., radioimmunoassay or an enzyme-linked immunosorbent assay).

-

Data Analysis: The agonist activity of this compound is determined by its ability to inhibit forskolin-stimulated cAMP production. An EC₅₀ value can be calculated from the concentration-response curve.

Signaling Pathways

This compound as an mGluR1 Antagonist

As a competitive antagonist at mGluR1, this compound blocks the canonical Gq/G₁₁ signaling pathway typically initiated by glutamate. This prevents the activation of phospholipase C (PLC), thereby inhibiting the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). Consequently, downstream events such as intracellular calcium mobilization and protein kinase C (PKC) activation are suppressed.

Caption: Antagonistic action of this compound at the mGluR1 signaling pathway.

This compound as an mGluR2/3 Agonist

As an agonist at mGluR2 and mGluR3, this compound activates the Gi/o signaling cascade. This leads to the inhibition of adenylyl cyclase (AC), resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.

Caption: Agonistic action of this compound at the mGluR2/3 signaling pathway.

Analytical Data

Conclusion

This compound remains a critical pharmacological tool for the investigation of metabotropic glutamate receptor function. Its opposing actions on group I and group II mGluRs provide a unique opportunity to modulate glutamatergic neurotransmission in a specific manner. This guide has summarized the key chemical, pharmacological, and methodological information for this compound to facilitate its effective use in research and drug discovery endeavors. Further characterization of its activity at mGluR2 and mGluR3, as well as the public dissemination of its analytical data, would further enhance its utility in the scientific community.

References

- 1. 4C3HPG (RS-4-carboxy-3-hydroxyphenylglycine), a weak agonist at metabotropic glutamate receptors, occludes the action of trans-ACPD in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. (R)-4-Carboxy-3-hydroxyphenylglycine | C9H9NO5 | CID 6604709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Carboxy-3-hydroxyphenylglycine, an antagonist at type I metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of metabotropic glutamate receptor-stimulated phosphoinositide hydrolysis in rat cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Metabotropic receptors in excitotoxicity: (S)-4-carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) protects against rat striatal quinolinic acid lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US5210288A - Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+)-4-hydroxyphenylglycine, starting from d.l.-4-hydroxyphenylglycine - Google Patents [patents.google.com]

- 9. CN102816076B - Synthetic method of p-hydroxyphenylglycine - Google Patents [patents.google.com]

- 10. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A new class of receptors: Lipids regulate mammalian Gsα-stimulated adenylyl cyclase activities via their membrane anchors [elifesciences.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to (RS)-4-Carboxy-3-hydroxyphenylglycine ((RS)-4C3HPG) for Research Applications

(RS)-4-Carboxy-3-hydroxyphenylglycine , more commonly known as (RS)-4C3HPG , is a valuable pharmacological tool for researchers investigating the complexities of glutamatergic neurotransmission. This synthetic phenylglycine derivative exhibits a dual activity profile, acting as a competitive antagonist at the metabotropic glutamate receptor 1 (mGluR1) and as an agonist at group II metabotropic glutamate receptors (mGluR2/3). This unique pharmacology makes it a versatile compound for dissecting the roles of these distinct receptor subtypes in various physiological and pathological processes within the central nervous system.

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its use, and a visualization of its associated signaling pathways.

Commercial Availability for Research

This compound is readily available for research purposes from a variety of chemical suppliers. The following table summarizes the offerings from several prominent vendors, providing key quantitative data to facilitate comparison and procurement.

| Supplier | Catalog Number | Purity | Available Quantities |

| Tocris Bioscience | 0794 | >99% (HPLC) | 10 mg, 50 mg |

| Cayman Chemical | 14193 | ≥98% | 1 mg, 5 mg, 10 mg |

| Abcam | ab120009 | >98% | 10 mg, 50 mg |

| MedChemExpress | HY-100840A | 99.85% | 10 mM (in 1 mL DMSO), 10 mg, 50 mg |

| HelloBio | HB0348 | >98% | 10 mg, 50 mg |

| Selleckchem | S0938 | >99% | 10 mg, 50 mg, 100 mg |

| Enzo Life Sciences | BML-GR215 | ≥98% | 1 mg, 5 mg |

| Anawa | as-27139 | >98% | 10 mg, 50 mg |

| Santa Cruz Biotechnology | sc-203649 | - | Contact for details |

| Focus Biomolecules | 10-1050 | >98% | 10 mg, 50 mg |

| Glentham Life Sciences | GP9660 | ≥98% | 50 mg, 100 mg, 250 mg |

Core Pharmacology and Mechanism of Action

This compound's utility in research stems from its distinct actions on two different groups of metabotropic glutamate receptors:

-

mGluR1 Antagonism: As a competitive antagonist at mGluR1, a Group I mGluR, this compound blocks the downstream signaling cascade typically initiated by glutamate binding. Group I mGluRs are coupled to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][2]

-

mGluR2/3 Agonism: Conversely, this compound acts as an agonist at mGluR2 and mGluR3, which are Group II mGluRs. These receptors are coupled to Gi/o proteins.[3][4][5] Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[3][4][5][6]

This dual activity allows researchers to investigate the opposing roles of Group I and Group II mGluRs in synaptic transmission, neuronal excitability, and plasticity.

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways affected by this compound.

Key Experimental Protocols

The dual activity of this compound lends itself to a variety of experimental paradigms. Below are detailed methodologies for key experiments where this compound is frequently utilized.

In Vitro Neuroprotection Assay against Glutamate Excitotoxicity

This protocol assesses the neuroprotective potential of this compound against glutamate-induced cell death in primary cortical neurons.

Workflow:

Methodology:

-

Cell Culture:

-

Prepare primary cortical neuron cultures from embryonic day 18 (E18) rat embryos.[7]

-

Plate dissociated neurons onto poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well.

-

Culture the neurons in Neurobasal medium supplemented with B-27 and L-glutamine for 7-10 days in vitro (DIV) to allow for maturation.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO, depending on the salt form) and dilute to final desired concentrations in the culture medium.

-

Pre-treat the neuronal cultures with various concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour prior to glutamate exposure. Include a vehicle control group.

-

-

Induction of Excitotoxicity:

-

Incubation:

-

Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Assessment of Cell Viability:

-

MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

LDH Assay: Collect the culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit.

-

Electrophysiological Recording in Rat Hippocampal Slices

This protocol details the procedure for performing whole-cell patch-clamp recordings to investigate the effects of this compound on synaptic transmission in the hippocampus.

Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optical Control of Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Astrocytes enhance the tolerance of rat cortical neurons to glutamate excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Insulin Protects Cortical Neurons Against Glutamate Excitotoxicity [frontiersin.org]

Methodological & Application

Application Notes and Protocols for (RS)-4-Carboxy-3-hydroxyphenylglycine ((RS)-4C3HPG) in Cultured Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-4-Carboxy-3-hydroxyphenylglycine ((RS)-4C3HPG) is a versatile pharmacological tool for studying the function of metabotropic glutamate receptors (mGluRs) in the central nervous system. It exhibits a dual activity profile, acting as a competitive antagonist for Group I mGluRs, specifically mGluR1, and as an agonist for Group II mGluRs (mGluR2/3). This unique characteristic allows for the differential modulation of distinct glutamate signaling pathways, making it a valuable compound for investigating neuronal excitability, synaptic plasticity, and neuroprotection in cultured neuronal models.

These application notes provide detailed protocols and quantitative data for the use of this compound in primary neuronal cultures, focusing on neuroprotection against excitotoxicity and the modulation of synaptic plasticity.

Data Presentation